Product packaging for 2,2-dimethyl-3-(methylamino)propanal(Cat. No.:)

2,2-dimethyl-3-(methylamino)propanal

Cat. No.: B8718861
M. Wt: 115.17 g/mol
InChI Key: ITRWKPWUXCSBTI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-dimethyl-3-(methylamino)propanal is a chemical compound of interest in organic synthesis and medicinal chemistry research. While direct studies on this specific molecule are limited in public literature, its structure suggests utility as a versatile building block. The molecule features both an aldehyde group and a secondary methylamine group, attached to a sterically hindered, neopentyl-like 2,2-dimethylpropane backbone. This unique structure makes it a potential precursor for synthesizing more complex molecules, including ligands for biological targets or intermediates for functional materials. Researchers might exploit the reactivity of the aldehyde group in condensation reactions, such as forming imines (Schiff bases) with primary amines, or as a starting point for heterocycle synthesis. The steric hindrance provided by the geminal dimethyl group can influence the compound's reactivity and the conformation of resulting products, offering a dimension of control in synthetic design. This product is provided For Research Use Only and is not intended for diagnostic, therapeutic, or any other human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B8718861 2,2-dimethyl-3-(methylamino)propanal

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

2,2-dimethyl-3-(methylamino)propanal

InChI

InChI=1S/C6H13NO/c1-6(2,5-8)4-7-3/h5,7H,4H2,1-3H3

InChI Key

ITRWKPWUXCSBTI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CNC)C=O

Origin of Product

United States

Reactivity and Fundamental Chemical Transformations of 2,2 Dimethyl 3 Methylamino Propanal

Reactions of the Aldehyde Moiety

The aldehyde group (-CHO) is a key site for nucleophilic addition and oxidation reactions. Its electrophilic carbonyl carbon is susceptible to attack by a wide array of nucleophiles, and the aldehyde proton can be removed during oxidation to form carboxylic acid derivatives.

Nucleophilic Addition Reactions (e.g., Hydride Reductions, Organometallic Additions)

Nucleophilic addition is a fundamental reaction of aldehydes. The carbonyl carbon, with its partial positive charge, readily accepts electron pairs from nucleophiles, leading to the formation of a tetrahedral intermediate that is subsequently protonated to yield an alcohol.

Hydride Reductions: The aldehyde functional group can be readily reduced to a primary alcohol. This is typically achieved using hydride-based reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). chemguide.co.uk These reagents act as a source of hydride ions (H⁻), which attack the electrophilic carbonyl carbon. A subsequent workup with water or a dilute acid protonates the resulting alkoxide to furnish the final alcohol product. khanacademy.org The reduction of 2,2-dimethyl-3-(methylamino)propanal yields 2,2-dimethyl-3-(methylamino)propan-1-ol (B93386).

Organometallic Additions: Reagents like Grignard reagents (R-MgX) and organolithium reagents (R-Li) are powerful nucleophiles that can add to the aldehyde. This reaction forms a new carbon-carbon bond, leading to the formation of a secondary alcohol upon acidic workup. The choice of the R-group in the organometallic reagent allows for the introduction of a wide variety of alkyl, vinyl, or aryl substituents.

Table 1: Nucleophilic Addition Reactions of the Aldehyde Moiety

Reaction Type Reagent Product

Oxidation Pathways to Carboxylic Acid Derivatives

Aldehydes are susceptible to oxidation, which converts them into carboxylic acids. This transformation can be accomplished using a variety of strong oxidizing agents. reddit.com Common reagents for this purpose include potassium permanganate (B83412) (KMnO₄) and chromic acid (generated in situ from chromium trioxide or a dichromate salt with acid). libretexts.orgyoutube.com The oxidation of this compound results in the formation of 2,2-dimethyl-3-(methylamino)propanoic acid. Care must be taken with strong oxidants like permanganate, as they can potentially react with the amino group as well under certain conditions. ajchem-a.com

Table 2: Oxidation of the Aldehyde Moiety

Oxidizing Agent Product
Potassium permanganate (KMnO₄) 2,2-dimethyl-3-(methylamino)propanoic acid
Chromic acid (H₂CrO₄) 2,2-dimethyl-3-(methylamino)propanoic acid

Imine Formation and Subsequent Transformations

The reaction of the aldehyde with a primary amine leads to the formation of an imine (also known as a Schiff base), a compound containing a carbon-nitrogen double bond. masterorganicchemistry.com This reaction is typically acid-catalyzed and proceeds through a carbinolamine intermediate, which then dehydrates to form the imine. libretexts.orgopenstax.org The formation of imines is a reversible process. openstax.org

Since this compound itself contains a secondary amine, it will not form a stable imine intramolecularly. However, it can react with external primary amines to form the corresponding N-substituted imines. A significant subsequent transformation of these imines is their reduction to secondary amines, a process known as reductive amination. masterorganicchemistry.com This two-step sequence of imine formation followed by reduction (often in one pot) is a powerful method for forming new C-N bonds.

Reactions of the Secondary Methylamino Group

The secondary methylamino group (-NH(CH₃)) features a lone pair of electrons on the nitrogen atom, rendering it nucleophilic and basic. This allows it to participate in reactions such as alkylation and acylation.

Alkylation and Acylation Reactions

Alkylation: The nitrogen of the secondary amine can act as a nucleophile and react with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in an Sₙ2 reaction to form a tertiary amine. libretexts.org This reaction may require a base to neutralize the hydrogen halide byproduct that is formed. Repeated alkylation can occur, as the tertiary amine product is also nucleophilic.

Acylation: Secondary amines react readily with acylating agents like acid chlorides or acid anhydrides to form N,N-disubstituted amides. libretexts.orgdoubtnut.com This reaction is typically rapid and can be carried out in the presence of a non-nucleophilic base (like pyridine (B92270) or triethylamine) to scavenge the HCl generated when an acid chloride is used. libretexts.orgreddit.com The resulting amide is significantly less nucleophilic and basic than the starting amine due to the delocalization of the nitrogen lone pair into the adjacent carbonyl group. libretexts.org

Table 3: Reactions of the Secondary Methylamino Group

Reaction Type Reagent Product Functional Group
Alkylation Alkyl halide (R-X) Tertiary amine
Acylation Acid chloride (R-COCl) or Acid anhydride (B1165640) ((RCO)₂O) N,N-disubstituted amide

Amide and Carbamate (B1207046) Formation

The secondary amine functionality in this compound is a key reactive site for the formation of amide and carbamate derivatives. These transformations are fundamental in organic synthesis, allowing for the introduction of a wide array of functional groups and the construction of more complex molecular architectures.

The nitrogen atom of the methylamino group possesses a lone pair of electrons, rendering it nucleophilic and capable of attacking electrophilic carbonyl carbons. This reactivity is the basis for the formation of amides and carbamates through reactions with various acylating and carbonylating agents.

Amide Formation:

Amides are typically synthesized from amines by reaction with carboxylic acid derivatives such as acyl chlorides, acid anhydrides, or carboxylic acids activated by coupling agents.

Reaction with Acyl Chlorides: Secondary amines react readily with acyl chlorides in a process known as acylation. The reaction proceeds via a nucleophilic acyl substitution mechanism. organic-chemistry.orgwikipedia.org The lone pair of the nitrogen atom attacks the electrophilic carbonyl carbon of the acyl chloride, leading to the formation of a tetrahedral intermediate. Subsequent elimination of a chloride ion and deprotonation of the nitrogen results in the formation of a stable tertiary amide. wikipedia.org A base, such as triethylamine (B128534) or pyridine, is often added to neutralize the hydrogen chloride byproduct. nih.gov

Reaction with Acid Anhydrides: Acid anhydrides are also effective acylating agents for secondary amines. scirp.orggoogle.com The reaction mechanism is similar to that with acyl chlorides, involving nucleophilic attack on one of the carbonyl carbons of the anhydride. google.com This results in the formation of a tertiary amide and a carboxylate salt as a byproduct. scirp.org Two equivalents of the amine may be required, with the second equivalent acting as a base to neutralize the carboxylic acid byproduct. scirp.org

Reaction with Carboxylic Acids and Coupling Agents: Direct reaction of a secondary amine with a carboxylic acid to form an amide is generally inefficient as the basic amine and acidic carboxylic acid form a stable ammonium (B1175870) carboxylate salt. organic-chemistry.orgacs.org However, in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), the carboxylic acid is activated to form a more reactive intermediate, which is then readily attacked by the amine to yield the amide. acs.orgyoutube.com

Representative Amide Formation Reactions

Acylating AgentReagents and ConditionsProduct TypeGeneral Yield Range
Acyl ChlorideAcyl chloride, base (e.g., triethylamine), aprotic solvent (e.g., CH₂Cl₂), room temperatureTertiary AmideHigh
Acid AnhydrideAcid anhydride, heat or baseTertiary AmideGood to High
Carboxylic AcidCarboxylic acid, coupling agent (e.g., DCC, EDC), solvent (e.g., DMF, CH₂Cl₂)Tertiary AmideModerate to High

Carbamate Formation:

Carbamates are esters of carbamic acid and can be formed from secondary amines through reaction with chloroformates or isocyanates, or via three-component coupling reactions involving carbon dioxide.

Reaction with Chloroformates: Secondary amines react with alkyl or aryl chloroformates to produce carbamates. cnr.itwikipedia.org The reaction is a nucleophilic acyl substitution where the amine attacks the carbonyl carbon of the chloroformate, leading to the displacement of the chloride ion. cnr.it A base is typically used to scavenge the HCl produced. wikipedia.org

Reaction with Isocyanates: The reaction of a secondary amine with an isocyanate provides a straightforward route to N,N-disubstituted ureas, which are structurally related to carbamates. However, carbamates can be formed from isocyanates by trapping them with an alcohol. acs.orglibretexts.org

Reaction with Carbon Dioxide and Alkyl Halides: A three-component coupling reaction involving a secondary amine, carbon dioxide, and an alkyl halide can be used to synthesize carbamates. organic-chemistry.orgucsd.edu The amine reacts with CO₂ to form a carbamate salt, which is then alkylated by the alkyl halide. ucsd.edu

Representative Carbamate Formation Reactions

ReagentReagents and ConditionsProduct TypeGeneral Yield Range
ChloroformateAlkyl/Aryl chloroformate, base (e.g., pyridine), aprotic solventCarbamateHigh
IsocyanateIsocyanate, alcoholCarbamateGood to High
Carbon DioxideCO₂, alkyl halide, base (e.g., Cs₂CO₃), solvent (e.g., DMF)CarbamateGood

Intramolecular Reactions and Cyclization Chemistry

The bifunctional nature of this compound, containing both an aldehyde and a secondary amine, allows for a variety of intramolecular reactions and cyclizations. These reactions are driven by the proximity of the two reactive functional groups, which can lead to the formation of various heterocyclic structures. The outcome of these reactions is often dependent on the reaction conditions, such as pH and the presence of catalysts.

Formation of Cyclic Structures (e.g., Aziridines, Oxazolidines)

While the direct intramolecular cyclization of this compound to form an aziridine (B145994) is not a typical reaction pathway due to the strain of the three-membered ring, the precursor amino alcohol could potentially be used. The formation of aziridines often involves the cyclization of vicinal amino alcohols or haloamines. organic-chemistry.orgwikipedia.org For instance, the corresponding amino alcohol, 2,2-dimethyl-3-(methylamino)propan-1-ol, could be converted to a leaving group at the hydroxyl position (e.g., a tosylate or halide) which could then be displaced by the internal amine nucleophile to form a quaternary aziridinium (B1262131) salt.

More plausible is the formation of five-membered heterocyclic rings like oxazolidines. Oxazolidines are typically formed from the condensation of an aldehyde or ketone with a β-amino alcohol. acs.orgwikipedia.org In the case of this compound, while it is an amino aldehyde, it does not possess the required 1,2-amino alcohol moiety for direct oxazolidine (B1195125) formation. However, if the molecule were to undergo a hypothetical reduction of the aldehyde to an alcohol, the resulting 2,2-dimethyl-3-(methylamino)propan-1-ol could then react with another aldehyde or ketone to form an oxazolidine.

Ring-Closure Reactions in the Presence of the Aldehyde and Amine Functionalities

The most probable intramolecular reaction for this compound involves the interaction between the aldehyde and the secondary amine to form a cyclic hemiaminal or a cyclic iminium ion, which exists in equilibrium with the open-chain form. This is an example of ring-chain tautomerism. wikipedia.orgscienceinfo.com

The nucleophilic nitrogen of the methylamino group can attack the electrophilic carbonyl carbon of the aldehyde. This can lead to the formation of a five-membered cyclic hemiaminal (a tetrahydro-1H-pyrrole derivative). The position of the equilibrium between the open-chain amino aldehyde and the cyclic hemiaminal is influenced by factors such as the solvent, temperature, and the substitution pattern of the molecule.

Under acidic conditions, the hemiaminal can dehydrate to form a cyclic iminium ion. nih.govlibretexts.org This iminium ion is an electrophilic species and can be trapped by nucleophiles or participate in further reactions. The formation of cyclic imines is particularly favorable when five- or six-membered rings can be formed. youtube.com

Plausible Intramolecular Cyclization Pathways

ReactantConditionsIntermediate/ProductRing Size
This compoundNeutral or mild acid/baseCyclic hemiaminal5-membered
This compoundAcidicCyclic iminium ion5-membered

These intramolecular transformations highlight the rich and complex chemistry of amino aldehydes, where the interplay between the two functional groups can lead to a variety of cyclic structures and reactive intermediates.

Stereochemical Aspects and Role in Asymmetric Synthesis

Analysis of Potential Chiral Centers and Enantiomeric Forms

A chiral center is typically a carbon atom that is bonded to four different groups. An analysis of the structure of 2,2-dimethyl-3-(methylamino)propanal reveals the absence of any such chiral centers. The carbon atom at the second position (C2) is bonded to two identical methyl groups, thus rendering it achiral. Consequently, this compound does not exist in different enantiomeric forms.

However, the presence of two reactive functional groups, the aldehyde and the secondary amine, provides the potential for the introduction of chirality through various chemical transformations. For instance, a nucleophilic addition to the aldehyde carbonyl group can lead to the formation of a new stereocenter at the C1 position. Similarly, reactions involving the nitrogen atom of the amino group can also be designed to introduce chirality.

This compound as a Chiral Building Block

Despite being achiral, this compound can serve as a valuable precursor in the synthesis of chiral molecules. This is typically achieved by reacting it with chiral reagents or in the presence of chiral catalysts that can influence the stereochemical outcome of the reaction.

The aldehyde functionality of this compound is susceptible to nucleophilic attack. In the presence of a chiral catalyst, the addition of a nucleophile can proceed stereoselectively, leading to the formation of a specific enantiomer of the resulting alcohol. For example, an asymmetric alkylation reaction could be employed to introduce a new carbon-carbon bond at the carbonyl carbon with a defined stereochemistry.

While specific examples for this compound are not extensively documented in the literature, the general principle of asymmetric alkylation of aldehydes is a well-established strategy in organic synthesis. nih.gov The use of chiral organocatalysts, such as proline and its derivatives, or metal complexes with chiral ligands can effectively control the facial selectivity of the nucleophilic attack on the prochiral aldehyde.

Reaction TypeReagent/CatalystPotential Chiral Product
Asymmetric AlkylationOrganocatalyst (e.g., chiral imidazolidinone)Enantioenriched secondary alcohol
Asymmetric Aldol (B89426) ReactionChiral Lewis acidDiastereomerically and enantiomerically enriched β-hydroxy aldehyde
Asymmetric AllylationChiral allylborane reagentEnantioenriched homoallylic alcohol

Optically pure aminodiols and amino acids are crucial building blocks for the synthesis of pharmaceuticals and other biologically active molecules. This compound can potentially serve as a starting material for the stereoselective synthesis of these important compound classes.

The synthesis of chiral aminodiols could be envisioned through a stereoselective reduction of a β-hydroxy aldehyde intermediate, which itself could be derived from an asymmetric aldol reaction of this compound. Alternatively, diastereoselective reduction of a suitable precursor where a chiral auxiliary is attached to the amino group could also yield optically pure aminodiols.

Furthermore, the conversion of the aldehyde group into a carboxylic acid, followed by the introduction of a chiral center alpha to the nitrogen atom, could lead to the synthesis of non-proteinogenic amino acids. Methodologies such as the asymmetric Strecker synthesis or the use of chiral nickel(II) complexes of Schiff bases derived from the amino aldehyde could be explored for this purpose. nih.govnih.gov

Target MoleculePotential Synthetic Strategy
Optically Pure AminodiolAsymmetric aldol reaction followed by stereoselective reduction
Optically Pure Amino AcidAsymmetric Strecker synthesis from the corresponding imine

Diastereoselective Control in Reactions Involving the Amino Aldehyde

In reactions where a new chiral center is formed in a molecule that already contains one or more stereocenters, the control of diastereoselectivity becomes paramount. While this compound itself is achiral, its derivatives, which may contain a chiral center, can undergo diastereoselective reactions.

For instance, if the aldehyde is converted to a chiral alcohol through an asymmetric reaction, a subsequent reaction at a different position in the molecule would need to be controlled to favor the formation of one diastereomer over the other. This can be achieved through several strategies:

Substrate Control: The existing stereocenter in the molecule can influence the stereochemical outcome of a subsequent reaction at a different site. This is known as substrate-induced diastereoselectivity.

Auxiliary Control: A chiral auxiliary can be temporarily attached to the molecule to direct the stereochemistry of a reaction. After the reaction, the auxiliary can be removed.

Reagent Control: The use of a chiral reagent can favor the formation of a specific diastereomer.

The synthesis of complex molecules often involves multiple steps where stereochemistry needs to be carefully controlled. The principles of diastereoselective control are fundamental to achieving the desired stereoisomer in high purity.

Applications in Advanced Organic Synthesis and Complex Molecule Construction

Intermediate in the Synthesis of Nitrogen-Containing Heterocycles

The presence of both a nucleophilic amine and an electrophilic aldehyde within the same molecule makes 2,2-dimethyl-3-(methylamino)propanal an ideal starting material for intramolecular and intermolecular cyclization reactions to form various nitrogen-containing heterocycles. These heterocyclic scaffolds are foundational in medicinal chemistry and materials science.

The synthesis of pyridine (B92270) rings can be achieved through various condensation reactions. Hantzsch-type pyridine synthesis, for example, traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia (B1221849). mdpi.com As a substituted aldehyde, this compound can serve as the aldehyde component in such multi-component reactions, leading to highly substituted pyridine cores. mdpi.comorganic-chemistry.org The reaction pathway typically involves the formation of a dihydropyridine (B1217469) intermediate, which is subsequently oxidized to the aromatic pyridine ring. mdpi.com

For pyridazine (B1198779) synthesis, the defining reaction is typically the condensation of a 1,4-dicarbonyl compound with hydrazine. However, alternative routes allow for the construction of this six-membered ring system from different precursors. organic-chemistry.org Notably, aminoaldehydes are precursors for pyridazine derivatives. google.com For instance, 3-dimethylamino-2,2-dimethylpropanal, a structural analog of the title compound, is employed in the preparation of 1,2-dihalopyridazines. google.com The synthesis of pyridazin-3-one derivatives, a common pyridazine scaffold, can be accomplished by reacting 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) compounds. nih.gov

Table 1: Synthesis of Pyridine and Pyridazine Scaffolds
HeterocycleGeneral PrecursorsRole of AldehydeResulting Core Structure
PyridineAldehyde, β-Ketoester, Ammonia SourceProvides C4 and its substituent in the final ring.Substituted Pyridine
PyridazineAminoaldehydes, Hydrazine derivativesActs as a carbon backbone for cyclization.Substituted Pyridazine

Imidazole (B134444) synthesis often relies on the condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia, a method known as the Debus–Radziszewski synthesis. wikipedia.org In this reaction, this compound can function as the aldehyde component, reacting with a dicarbonyl species and an ammonia source to form the five-membered imidazole ring. wikipedia.orgwjpsonline.com This multi-component reaction is highly versatile for creating substituted imidazoles. wikipedia.org

Amidines, characterized by the R-C(=NR')NR''R''' functional group, can be synthesized through various routes, including multi-component coupling reactions involving aldehydes, amines, and isocyanides. nih.gov These reactions offer a direct method to construct the amidine framework, where the aldehyde carbon becomes the central carbon of the amidine group. nih.gov The use of 3-dimethylamino-2,2-dimethylpropanal to generate amidines highlights the utility of this class of β-amino aldehydes in their synthesis. google.com

Benzo-1,3-dioxanes are formed through the acid-catalyzed reaction of an aldehyde or ketone with a catechol (1,2-dihydroxybenzene) or a related phenol (B47542) that can form a diol intermediate. google.comthieme-connect.de The aldehyde functionality of this compound readily undergoes acetalization with 1,3-diols under acidic conditions to form the 1,3-dioxane (B1201747) ring. thieme-connect.de This reaction is a standard method for protecting carbonyl groups and for synthesizing these specific heterocyclic structures. The synthesis of benzo-fused 1,3-dioxanes can proceed through an acid-mediated condensation of an aldehyde with a phenol, followed by the trapping of the resulting diol with another molecule of the aldehyde. thieme-connect.de

Precursor for Biologically Active Molecules

The ability of this compound to serve as an intermediate for diverse heterocyclic systems directly translates to its role as a precursor for biologically active molecules. Many of the scaffolds it can generate are well-established pharmacophores or are used in the development of new agrochemicals.

The heterocycles derived from β-amino aldehydes are integral to numerous pharmaceuticals. The β-amino acid motif, structurally related to β-amino aldehydes, is a crucial component in a wide range of pharmacologically active compounds, including antiviral, anti-inflammatory, and antibacterial agents. nih.gov

The utility of this compound lies in its ability to build these core structures:

Pyridazine Derivatives : This scaffold is found in drugs with applications in cardiovascular and medicinal chemistry. uminho.pt

Imidazole Derivatives : The imidazole ring is a key feature in many natural compounds like histidine and is a core component of numerous antifungal and anticancer agents. wjpsonline.combaranlab.org

Amidine Scaffolds : The amidine moiety is a key pharmacophore in many biologically active compounds and is often used in the synthesis of heterocycles like imidazoles and pyrimidines. semanticscholar.org

By providing an efficient entry point to these and other heterocyclic systems, this compound serves as a foundational element in the discovery and synthesis of new therapeutic agents.

Table 2: Pharmacological Relevance of Derived Scaffolds
Heterocyclic ScaffoldPotential Biological / Pharmacological Roles
PyridineCore of many pharmaceuticals, vitamins, and natural products. mdpi.com
PyridazineAntiviral, anticancer, and cardiovascular applications. uminho.pt
ImidazoleAntifungal, anti-inflammatory, analgesic, and anticancer activities. wjpsonline.com
AmidineExhibits a wide range of biological activities and serves as a precursor to other bioactive heterocycles. nih.govsemanticscholar.org
Benzo-1,3-dioxaneStructural motif in natural products and synthetic compounds with diverse biological activities. rsc.org

Beyond pharmaceuticals, the versatile reactivity of this compound makes it a useful intermediate in the synthesis of agrochemicals and other specialty chemicals. The development of new agrochemicals is crucial for crop protection, and heterocyclic compounds play a significant role in the design of modern pesticides and herbicides. researchgate.net The ability to efficiently construct complex molecular architectures from relatively simple starting materials like β-amino aldehydes is a key strategy in this field. While specific commercial agrochemicals derived directly from this compound are not widely documented in public literature, its potential is underscored by the broad utility of the heterocyclic systems it can produce.

Multi-Component Reactions (MCRs) Involving this compound

Multi-component reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a product that incorporates substantial portions of all the initial components. These reactions are distinguished by their high atom economy, procedural simplicity, and their capacity to rapidly generate complex molecules from simple starting materials. MCRs are of significant interest in medicinal chemistry and drug discovery for the creation of diverse compound libraries.

The aldehyde functionality in this compound could theoretically serve as the electrophilic carbonyl component in common MCRs. For instance, in a hypothetical Ugi reaction, it could react with an amine, a carboxylic acid, and an isocyanide to form an α-acylamino amide. Similarly, in a Passerini reaction, it could combine with a carboxylic acid and an isocyanide to yield an α-acyloxy amide.

However, the lack of empirical data in the form of published research prevents a detailed discussion of reaction conditions, catalyst systems, solvent effects, or the structural and stereochemical characteristics of any potential MCR products derived from this compound. Consequently, the generation of data tables summarizing yields, reaction parameters, and product characterization is not possible at this time.

Further research and investigation would be necessary to explore the viability of this compound as a substrate in multi-component reactions and to characterize the resulting chemical entities. Such studies would be essential to determine its potential for generating novel molecular scaffolds for applications in various fields of chemical science.

Mechanistic Investigations and Computational Chemistry Studies

Elucidation of Reaction Mechanisms for Key Transformations

As a β-amino aldehyde, 2,2-dimethyl-3-(methylamino)propanal is susceptible to several key transformations. The mechanisms of these reactions are dictated by the interplay between the nucleophilic nitrogen atom and the electrophilic aldehyde carbon.

Plausible Reaction Pathways:

Mannich-type Reactions: The synthesis of β-amino aldehydes often involves a Mannich reaction. organic-chemistry.org The mechanism for the formation of this compound would likely involve the reaction of isobutyraldehyde (B47883) with methylamine (B109427) and formaldehyde (B43269) (or a synthetic equivalent), proceeding through an enol or enolate intermediate of the isobutyraldehyde which then attacks a pre-formed N-methylmethaniminium ion.

Intramolecular Cyclization: The molecule can undergo intramolecular cyclization to form a five-membered tetrahydropyrimidine (B8763341) derivative. This reaction is initiated by the nucleophilic attack of the secondary amine onto the electrophilic carbonyl carbon, forming a hemiaminal intermediate. Subsequent dehydration can lead to a stable cyclic iminium ion or a related saturated heterocyclic ring system.

Aldehyde Reactions: The aldehyde group can undergo typical reactions such as oxidation to a carboxylic acid, reduction to a primary alcohol, or nucleophilic addition. However, the bulky 2,2-dimethyl (neopentyl) group can sterically hinder these transformations compared to less substituted aldehydes.

Atmospheric Degradation: Studies on the structurally similar 3,3-dimethylbutanal reveal that its atmospheric degradation is primarily initiated by hydrogen abstraction by radicals like OH and Cl. copernicus.orgcopernicus.org For this compound, abstraction would likely occur at the aldehydic hydrogen, the C-H bond adjacent to the nitrogen, or the N-H bond, leading to the formation of peroxy radicals in the presence of oxygen and subsequent degradation into smaller carbonyl compounds and nitrogen-containing species. copernicus.org The dominant pathway for OH radicals is typically abstraction from the -CHO group. copernicus.org

Due to their inherent instability, β-amino aldehydes are known to be prone to polymerization, self-condensation, or elimination of the amino group, which complicates their synthesis and handling. acs.org

Spectroscopic Analysis of Reaction Intermediates (e.g., NMR, Mass Spectrometry for mechanistic insights)

The transient nature of reaction intermediates necessitates powerful analytical techniques like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) for their detection and structural characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is invaluable for observing the formation and consumption of species in a reaction mixture over time. For reactions involving this compound, specific NMR techniques would be employed:

¹H and ¹³C NMR: These would track the disappearance of the characteristic aldehyde proton signal (~9.5-9.7 ppm) and the appearance of new signals corresponding to intermediates. For instance, in an intramolecular cyclization, the formation of a hemiaminal intermediate would result in the appearance of a new signal for the C-H group bonded to both oxygen and nitrogen.

2D NMR Techniques: Methods like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguously assigning the structure of complex intermediates or products without the need for isolation.

Mass Spectrometry (MS): MS is used to detect and identify molecules based on their mass-to-charge ratio, making it ideal for identifying transient intermediates present at low concentrations.

Electrospray Ionization (ESI-MS): This soft ionization technique allows for the direct sampling of a reaction mixture to detect protonated molecules ([M+H]⁺) of intermediates, such as the hemiaminal in a cyclization reaction.

Tandem Mass Spectrometry (MS/MS): By isolating an ion of interest and inducing fragmentation, MS/MS provides structural information. The fragmentation pattern of a suspected intermediate can be compared to theoretical patterns or those of known compounds to confirm its identity. For example, a common fragmentation pathway for amino aldehydes involves the loss of water or cleavage alpha to the nitrogen atom.

TechniqueApplication for Mechanistic InsightAnticipated Observation for this compound Intermediates
¹H NMRTracking disappearance of reactants and appearance of products/intermediates.Disappearance of aldehyde proton signal; appearance of new methine protons (e.g., hemiaminal).
2D NMR (COSY, HSQC)Unambiguous structural elucidation of intermediates.Correlation peaks confirming connectivity in cyclic or condensed products.
ESI-MSDetection of transient species in the reaction mixture.Observation of [M+H]⁺ ions corresponding to proposed intermediates.
MS/MSStructural confirmation through fragmentation patterns.Characteristic fragmentation, such as loss of H₂O from a hemiaminal intermediate.

Theoretical Chemistry Approaches

Computational chemistry provides powerful tools to predict and understand the behavior of molecules, complementing experimental findings. pnnl.gov

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of molecules, offering deep insights into their stability and reactivity. frontiersin.org

Reactivity Analysis: DFT calculations can determine several electronic properties that act as descriptors of chemical reactivity. mdpi.comnih.gov These descriptors help predict the most likely sites for electrophilic or nucleophilic attack.

Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy indicates the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). The energy gap between HOMO and LUMO is an indicator of the molecule's kinetic stability.

Electrostatic Potential (ESP): Mapping the ESP onto the electron density surface reveals regions of positive (electron-poor) and negative (electron-rich) potential. For this compound, the most negative region would be around the carbonyl oxygen, indicating a site for electrophilic attack, while the region around the carbonyl carbon would be positive, indicating a site for nucleophilic attack.

Global Reactivity Descriptors: Indices such as electrophilicity (ω) and nucleophilicity (N) can be calculated to quantify and compare the reactivity of the molecule with other chemical species. mdpi.com

Conformational Analysis: The molecule's flexibility, arising from rotation around its C-C and C-N single bonds, results in multiple possible conformations. DFT is used to calculate the energies of these different conformers to identify the most stable (lowest energy) geometries. nih.govacs.org Intramolecular interactions, such as a potential hydrogen bond between the N-H group and the carbonyl oxygen, can significantly influence conformational preference and, consequently, the molecule's reactivity. researchgate.net For instance, a folded conformation might facilitate intramolecular reactions.

DFT ParameterSignificance for Reactivity/ConformationPredicted Outcome for this compound
HOMO-LUMO GapIndicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.A moderate gap is expected, reflecting a balance between the reactive aldehyde and the amine group.
Electrostatic PotentialIdentifies electron-rich (nucleophilic) and electron-poor (electrophilic) sites.Negative potential on carbonyl oxygen; positive potential on carbonyl carbon.
Relative Conformational EnergiesDetermines the most stable three-dimensional structure of the molecule.The lowest energy conformer would likely be stabilized by minimizing steric hindrance and potentially forming an intramolecular hydrogen bond.

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a virtual window into the dynamic processes of a chemical reaction. nih.gov While DFT is excellent for static properties and reaction barriers, MD can explore complex, multi-step reaction pathways and the influence of solvent molecules.

For a molecule like this compound, MD simulations could be used to:

Map Reaction Coordinates: By simulating the system's trajectory from reactants to products, MD can help identify the most probable reaction pathways, including the sequence of bond-breaking and bond-forming events.

Identify Intermediates and Transition States: MD simulations can capture short-lived intermediates and help characterize the geometry of transition states, providing a more complete picture of the reaction mechanism than static calculations alone.

Simulate Solvent Effects: By including explicit solvent molecules in the simulation, MD can model how the solvent influences the reaction pathway and the stability of intermediates. This is particularly important for reactions involving polar or charged species.

Explore Complex Processes: For reactions like polymerization or self-condensation, which involve many molecules and steps, MD is an essential tool to understand the evolution of the system and the formation of larger structures.

Synthesis and Characterization of Derivatives and Analogues

Structural Modifications of the Amino Group

The secondary amino group is a key site for derivatization, allowing for changes in basicity, nucleophilicity, and steric bulk.

The nitrogen atom of the methylamino group can be further substituted through N-alkylation or N-acylation reactions. N-alkylation, which involves the introduction of additional alkyl groups, can be achieved using various alkylating agents. nih.gov For instance, reaction with alkyl halides or the use of dimethyl carbonate (DMC) can yield corresponding tertiary amines. nih.gov These reactions typically proceed by nucleophilic substitution, where the amine attacks the electrophilic carbon of the alkylating agent. nih.gov

N-acylation introduces an acyl group (R-C=O) to the nitrogen atom, forming an amide. This transformation is commonly carried out using acyl chlorides or anhydrides in the presence of a base. The resulting N-acyl derivatives exhibit significantly different electronic properties compared to the parent amine due to the electron-withdrawing nature of the carbonyl group.

Table 1: Synthetic Approaches for N-Alkylation and N-Acylation
Modification TypeReagent ClassExample ReagentResulting Functional Group
N-AlkylationAlkyl HalidesMethyl Iodide (CH₃I)Tertiary Amine
N-AlkylationDialkyl CarbonatesDimethyl Carbonate ((CH₃O)₂CO)Tertiary Amine
N-AcylationAcyl ChloridesAcetyl Chloride (CH₃COCl)Amide
N-AcylationAcid AnhydridesAcetic Anhydride (B1165640) ((CH₃CO)₂O)Amide

A prominent analogue is 3-(dimethylamino)-2,2-dimethylpropanal, a tertiary amino aldehyde. This compound is synthesized via the Mannich reaction, a classic method in organic chemistry for aminoalkylation. google.com The industrial-scale synthesis involves the condensation of isobutyraldehyde (B47883), formaldehyde (B43269), and dimethylamine (B145610). google.com

The reaction is typically performed under specific conditions to optimize yield and purity. Research has shown that conducting the synthesis at a temperature range of 80 to 120°C and maintaining a pH between 9 and 11 is particularly effective. google.com This alkaline approach avoids issues associated with acidic environments that can arise in traditional Mannich reactions. Following the reaction, the product can be isolated from the organic phase and purified by distillation to achieve a purity of approximately 98%. google.com

Table 2: Synthesis Parameters for 3-(dimethylamino)-2,2-dimethylpropanal
ParameterConditionReference
ReactantsIsobutyraldehyde, Formaldehyde, Dimethylamine google.com
Reaction TypeMannich Reaction google.com
Temperature80 to 120°C google.com
pH9 to 11 google.com
Reported Purity~98% after distillation google.com

Modifications of the Aldehyde Functionality

The aldehyde group is a highly reactive site, susceptible to both reduction and oxidation, and can participate in condensation reactions to form various derivatives.

The aldehyde functionality can be readily transformed into a primary alcohol or a carboxylic acid.

Reduction to Alcohol: The reduction of the aldehyde group yields the corresponding primary alcohol, 2,2-dimethyl-3-(methylamino)propan-1-ol (B93386). This can be accomplished using a variety of reducing agents, with sodium borohydride (B1222165) (NaBH₄) being a common choice for its selectivity for aldehydes and ketones.

Oxidation to Carboxylic Acid: Oxidation of the aldehyde leads to the formation of 2,2-dimethyl-3-(methylamino)propanoic acid. Strong oxidizing agents such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this transformation. libretexts.orglibretexts.org

Table 3: Aldehyde Functional Group Transformations
TransformationProduct NameTypical Reagent(s)
Reduction2,2-dimethyl-3-(methylamino)propan-1-olSodium Borohydride (NaBH₄)
Oxidation2,2-dimethyl-3-(methylamino)propanoic acidPotassium Permanganate (KMnO₄)

The aldehyde can be converted into enamine and enol derivatives, which are valuable synthetic intermediates.

Enamines: Enamines are formed through the reaction of the aldehyde with a secondary amine, such as pyrrolidine (B122466) or morpholine, typically with acid catalysis and removal of water. These compounds are characterized by a nitrogen atom attached to a double bond and are important in organic synthesis as they can act as carbon nucleophiles. researchgate.net

Enols/Enolates: While aldehydes exist predominantly in their keto form, they are in equilibrium with a small amount of their enol tautomer. The formation of the enolate, the conjugate base of the enol, can be achieved by treatment with a base. The enolate is a powerful nucleophile and a key intermediate in reactions such as aldol (B89426) condensations.

Systematic Exploration of Structure-Reactivity Relationships

The systematic modification of the amino and aldehyde functionalities in 2,2-dimethyl-3-(methylamino)propanal provides a clear platform for studying structure-reactivity relationships.

Amino Group Modifications: Increasing the alkyl substitution on the nitrogen atom (from secondary to tertiary) enhances its steric bulk, which can hinder its ability to act as a nucleophile. Conversely, N-acylation drastically reduces the nitrogen's basicity and nucleophilicity, as the lone pair of electrons is delocalized by resonance with the adjacent carbonyl group.

Future Research Directions and Methodological Advancements

Development of Novel Catalytic Systems for Efficient Transformations

The development of innovative catalytic strategies is crucial for the efficient transformation of amino aldehydes like 2,2-dimethyl-3-(methylamino)propanal. Research is moving towards systems that offer high yields and selectivities under mild conditions. A promising area is the use of dual catalytic systems, such as the combination of nickel and photoredox catalysis, which has been successful in the one-carbon homologation of α-amino acids to β-amino aldehydes. uni-muenster.de This type of strategy could be adapted for transformations of this compound, potentially enabling novel carbon-carbon bond formations without the need for pre-functionalization steps. uni-muenster.de

Furthermore, aldehydes themselves can act as catalysts, often mimicking enzymatic systems. rsc.org This concept, known as aldehyde catalysis, can facilitate reactions by forming imine intermediates with amine substrates, thereby activating them for subsequent transformations. rsc.org The development of chiral aldehyde catalysts has enabled enantioselective reactions, a field that could be explored for stereoselective modifications of this compound or its derivatives. rsc.orgresearchgate.net Research into multifunctional organocatalysts, such as primary α-amino amides, which can provide both general base and general acid activation, could also lead to more efficient and stereoselective reactions like aldol (B89426) and Michael additions involving this amino aldehyde. mdpi.com The imine intermediate formed between the amino aldehyde and the catalyst can act as a temporary directing group in metal-catalyzed C-H activation reactions, opening new avenues for functionalization. rsc.org

Catalytic StrategyPotential Application for this compoundKey Advantages
Dual Nickel/Photoredox Catalysis C-C bond formation and functionalization reactions. uni-muenster.deMild reaction conditions, avoids pre-functionalization. uni-muenster.de
Chiral Aldehyde Catalysis Asymmetric synthesis of chiral derivatives. rsc.orgresearchgate.netHigh stereoselective control, mimics biological systems. rsc.org
Multifunctional Organocatalysis Stereoselective aldol and Michael addition reactions. mdpi.comCovalent and non-covalent activation modes, low catalyst loading. mdpi.com
Transient Directing Group Strategy Metal-catalyzed C-H activation for novel functionalization. rsc.orgregioselective functionalization of otherwise unreactive positions. rsc.org

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic routes involving this compound into continuous flow chemistry and automated platforms is a significant area for future development. Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, precise control over reaction parameters, and greater scalability. amt.ukaurigeneservices.combiospectrumasia.comnih.gov For reactions involving potentially unstable intermediates or highly exothermic processes, flow reactors provide a safer environment due to the small reaction volumes at any given time. nih.govsterlingpharmasolutions.com This technology is becoming widespread in the pharmaceutical and fine chemical industries for the synthesis of active pharmaceutical ingredients (APIs) and intermediates. amt.ukaurigeneservices.combiospectrumasia.com

Automated synthesis platforms can significantly accelerate the discovery and optimization of reactions involving this compound. merckmillipore.com These systems can perform entire synthetic sequences, including reaction, isolation, and purification, with minimal human intervention. merckmillipore.com Automated platforms are particularly useful for creating libraries of compounds for screening purposes or for rapid optimization of reaction conditions. chemrxiv.orgchemrxiv.org For instance, an automated system could be programmed to explore various catalysts, solvents, and temperatures for a specific transformation of this compound, rapidly identifying the optimal conditions. merckmillipore.comchemrxiv.org The combination of flow chemistry with automation and in-line analytical tools can create powerful, self-optimizing systems for chemical synthesis. beilstein-journals.org

TechnologyApplication for this compoundKey Advantages
Flow Chemistry Safer and more efficient synthesis and transformations. nih.govsterlingpharmasolutions.comIncreased safety, precise control, improved scalability, better heat/mass transfer. aurigeneservices.comsterlingpharmasolutions.com
Automated Synthesis High-throughput screening and reaction optimization. chemrxiv.orgchemrxiv.orgIncreased speed and efficiency, reduced human error, library synthesis. merckmillipore.comchemrxiv.org
Integrated Flow & Automation Self-optimizing systems for process development. beilstein-journals.orgContinuous manufacturing, real-time optimization, efficient process development. amt.ukaurigeneservices.com

Exploration of Bio-Catalytic Routes for Enantiopure Derivatives

Biocatalysis offers a powerful and sustainable approach to producing enantiomerically pure compounds. nih.gov The exploration of enzymatic routes to generate chiral derivatives from or incorporating this compound is a promising research direction. Enzymes operate under mild conditions (ambient temperature and near-neutral pH) and exhibit high chemo-, regio-, and stereoselectivity, which is often difficult to achieve with traditional chemical methods. nih.govnih.gov

For the synthesis of chiral amines, enzymes such as ω-transaminases (ω-TA), amine dehydrogenases (ADH), and imine reductases (IRED) are particularly relevant. acsgcipr.org A transaminase could be used to convert a prochiral ketone with the 2,2-dimethyl-3-aminopropanal backbone into a single enantiomer of a chiral amine. wiley.comresearchgate.net Similarly, alcohol dehydrogenases (ADHs) could be used for the stereoselective reduction of the aldehyde group to a primary alcohol, creating a chiral amino alcohol. The combination of multiple enzymes in one-pot cascade reactions can lead to highly efficient processes for synthesizing complex chiral molecules from simple precursors. nih.govmdpi.com Advances in protein engineering and directed evolution are continuously expanding the substrate scope and improving the efficiency of these biocatalysts, making them increasingly viable for industrial-scale synthesis. nih.govdovepress.com

Enzyme ClassPotential TransformationProduct Type
ω-Transaminases (ω-TA) Asymmetric amination of a related ketone. wiley.comresearchgate.netEnantiopure primary or secondary amines.
Alcohol Dehydrogenases (ADH) Stereoselective reduction of the aldehyde group. nih.govEnantiopure amino alcohols.
Imine Reductases (IRED) Asymmetric reduction of imines formed from the aldehyde. acsgcipr.orgEnantiopure secondary or tertiary amines.
Multi-enzyme Cascades Multi-step one-pot synthesis from precursors. nih.govmdpi.comComplex, high-value chiral molecules.

Advanced Spectroscopic Techniques for In-Situ Monitoring of Reactions

To fully optimize and control the chemical transformations of this compound, a deep understanding of reaction kinetics and mechanisms is essential. Advanced spectroscopic techniques that allow for in-situ, real-time monitoring of reactions are invaluable tools for gaining this insight. mt.comspectroscopyonline.com Techniques such as Fourier Transform Infrared (FTIR), Raman, and Nuclear Magnetic Resonance (NMR) spectroscopy can be integrated directly into reaction vessels or flow reactors to track the concentration of reactants, intermediates, and products as the reaction progresses. mt.comrsc.org

In-situ FTIR spectroscopy is particularly useful for monitoring functional group transformations, such as the characteristic carbonyl stretch of the aldehyde group (around 1730 cm⁻¹) or the formation of an imine. rsc.orgpressbooks.pubopenstax.org This allows for the rapid determination of reaction rates and the identification of transient intermediate species. spectroscopyonline.comresearchgate.net Raman spectroscopy is also effective for monitoring reactions in real-time, especially in aqueous media, and can be implemented using fiber optic probes. acs.org These process analytical technologies (PAT) provide a continuous stream of data that can be used to ensure reaction robustness, improve yields, and facilitate a more efficient scale-up from the laboratory to production. mt.com The combination of spectroscopy with chemometrics and machine learning can further enhance data analysis, enabling predictive control over reaction outcomes.

Spectroscopic TechniqueInformation GainedApplication in Reactions
In-situ FTIR Real-time concentration of species, identification of intermediates. spectroscopyonline.comrsc.orgMonitoring carbonyl and imine functionalities, reaction kinetics. perkinelmer.com
Raman Spectroscopy Real-time reaction progress, suitable for aqueous systems. acs.orgMonitoring homogeneous and multiphasic reactions without sampling. acs.org
NMR Spectroscopy Detailed structural information on all soluble species. rsc.orgMechanistic studies, quantification of reactants and products.
Hyphenated Methods (e.g., LC-IR) Separation and identification of complex reaction mixtures. Detailed analysis of reaction pathways and byproduct formation.

Q & A

Basic: What synthetic methodologies are recommended for 2,2-dimethyl-3-(methylamino)propanal?

Answer:
While direct synthetic routes for this compound are not explicitly detailed in the evidence, analogous protocols for structurally related compounds (e.g., esters and nitriles) suggest the following approaches:

  • Nucleophilic substitution or reductive amination could be employed, leveraging methylamine as a nucleophile or reductant. Solvents like ethanol or methanol, combined with catalysts (e.g., palladium or acid/base systems), may optimize yields .
  • Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography (GC) is critical to track intermediate formation and confirm product purity .
  • Purification via recrystallization or column chromatography is recommended to isolate the aldehyde functionality, which is prone to oxidation .

Basic: How can the structure of this compound be characterized?

Answer:
Key analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :
    • ¹H NMR : Peaks for the aldehyde proton (~9-10 ppm), methylamino group (δ 2.2-2.5 ppm), and dimethyl groups (δ 1.0-1.3 ppm) should be observed.
    • ¹³C NMR : Confirm the aldehyde carbon (~190-200 ppm) and quaternary carbons in the dimethyl branch .
  • Mass Spectrometry (MS) : High-resolution MS can verify the molecular ion ([M+H]⁺) and fragmentation patterns consistent with the aldehyde and methylamino groups .
  • Infrared (IR) Spectroscopy : Stretching frequencies for the aldehyde C=O (~1720 cm⁻¹) and N-H bonds (~3300 cm⁻¹) are diagnostic .

Advanced: How does the reactivity of this compound compare to its ester or acid derivatives?

Answer:
The aldehyde group introduces distinct reactivity compared to ester or acid analogs:

  • Electrophilicity : The aldehyde is more electrophilic than esters, making it prone to nucleophilic attack (e.g., in Schiff base formation). This contrasts with ester derivatives, which undergo hydrolysis or transesterification .
  • Oxidation Sensitivity : Unlike the acid form (stable under oxidative conditions), the aldehyde may oxidize to the corresponding carboxylic acid unless stabilized (e.g., via inert atmospheres or reducing agents) .
  • Basicity : The methylamino group’s basicity is influenced by adjacent substituents. In the aldehyde, conjugation with the carbonyl may reduce basicity compared to ester derivatives .

Advanced: What strategies resolve discrepancies in spectral data interpretation for this compound?

Answer:
Discrepancies often arise from tautomerism, impurities, or solvent effects:

  • Tautomer Verification : Use deuterated solvents (e.g., D₂O) in NMR to identify exchangeable protons (e.g., -NH of methylamino) and confirm tautomeric forms .
  • Multi-Technique Cross-Validation : Combine MS/MS fragmentation data with IR and 2D NMR (e.g., COSY, HSQC) to resolve overlapping signals .
  • Computational Modeling : Density Functional Theory (DFT) calculations can predict NMR chemical shifts or IR frequencies, aiding in peak assignment .

Advanced: How to design stability studies for this compound under varying pH and temperature?

Answer:

  • pH-Dependent Stability :
    • Prepare buffered solutions (pH 1-12) and monitor degradation via HPLC or UV-Vis spectroscopy. Aldehydes are typically unstable in alkaline conditions due to enolate formation .
  • Thermal Stability :
    • Conduct accelerated stability studies (e.g., 40°C, 75% RH) and analyze samples periodically using TLC or GC-MS. Note: Aldehydes may polymerize at elevated temperatures .
  • Light Sensitivity : Store samples in amber vials and assess photodegradation under UV/visible light .

Advanced: What challenges arise in assessing the biological activity of this compound?

Answer:

  • Aldehyde Reactivity : The aldehyde group may form adducts with biological nucleophiles (e.g., thiols in proteins), complicating target identification. Use stabilizing agents (e.g., semicarbazide) during assays .
  • Membrane Permeability : The compound’s polarity (due to -CHO and -NH groups) may limit cellular uptake. Evaluate prodrug strategies (e.g., acetal-protected derivatives) .
  • Toxicity Screening : Given structural similarities to toxic aldehydes (e.g., glutaraldehyde), conduct cytotoxicity assays (e.g., MTT) early in pharmacological studies .

Advanced: How can computational methods predict the interaction of this compound with biological targets?

Answer:

  • Molecular Docking : Use software like AutoDock Vina to model interactions with enzymes (e.g., dehydrogenases or aminotransferases). Focus on the aldehyde’s electrophilicity and hydrogen-bonding potential .
  • MD Simulations : Simulate binding stability in aqueous environments, noting conformational changes in the target protein .
  • QSAR Modeling : Correlate structural features (e.g., logP, polar surface area) with activity data from analogs to predict bioavailability .

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